Synthetic Utility in Urea Derivative Formation for Bioactive Molecules
2-(2,4,6-Trifluorophenoxy)aniline serves as a critical intermediate for generating N-[2-(2,4,6-trifluorophenoxy)phenyl]-N′-(thiazol-2-yl)urea in a 60% yield . While the reaction of 2-phenoxyaniline with 2-aminothiazole under identical conditions has not been explicitly reported in public literature, the presence of the 2,4,6-trifluoro motif is known to enhance electrophilicity and direct substitution patterns in nucleophilic aromatic substitution (SNAr) reactions [1].
| Evidence Dimension | Yield of urea derivative formation |
|---|---|
| Target Compound Data | 60% (219 mg from 237 mg starting material) |
| Comparator Or Baseline | 2-phenoxyaniline (data not publicly available for direct yield comparison under identical conditions) |
| Quantified Difference | Not quantifiable due to lack of direct comparator data; class-level inference based on fluorination effect |
| Conditions | Reaction with 2-aminothiazole following general procedure D |
Why This Matters
This 60% yield demonstrates the compound's practical viability as a synthetic intermediate for generating structurally complex urea derivatives, a key reaction manifold in medicinal chemistry, with the trifluoro group likely facilitating the transformation compared to non-fluorinated analogs.
- [1] Lehmann, L. Phenyloxyaniline derivatives. Freepatentsonline, 2011. View Source
